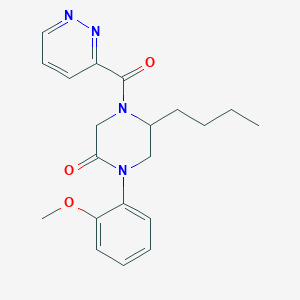![molecular formula C17H19N5O2S B5513179 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)
3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves complex reactions, including the formation of C—H•••O and N—H•••O hydrogen bond interactions and the confirmation of structures through methods like NMR, mass spectra, and X-ray diffraction studies. These compounds exhibit stability up to specific temperatures and are characterized for their thermal behavior and optical properties (Kumara et al., 2018).
Molecular Structure Analysis
Molecular geometry and electronic structure optimizations provide insights into the compound's structure, highlighting electrophilic and nucleophilic regions. Such analyses are crucial for understanding the interactions within the molecule and its potential reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Reactions involving pyrazole derivatives can yield a variety of structurally related compounds, indicating the versatility and reactivity of the core structure. These chemical transformations are foundational for further derivatization and exploration of biological activities (Hassan et al., 2014).
Physical Properties Analysis
The analysis of physical properties, such as thermal stability and optical behaviors, plays a significant role in understanding the compound's suitability for further applications. Pyrazole derivatives are often examined for their thermal stability, which influences their processing and storage conditions (Kumara et al., 2018).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity with various reagents and potential for forming supramolecular structures through hydrogen bonding, is vital. These properties affect the compound's behavior in chemical reactions and its potential utility in more complex chemical syntheses (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized and characterized compounds closely related to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide. These include 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This synthesis and characterization process was essential for understanding the properties and potential applications of these compounds (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis
The crystal structure of a closely related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was analyzed to understand its three-dimensional conformation. This analysis included NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG studies, providing insights into the structural and thermal properties of the compound (Kumara et al., 2018).
Cytotoxic Activity
Compounds similar to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide have been investigated for their cytotoxic activity. For instance, pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and tested for cytotoxicity against various human cancer cell lines, revealing potential anticancer properties (Hassan, Hafez, Osman, & Ali, 2015).
Antioxidant Applications
Related pyrazole derivatives were evaluated as antioxidant additives for lubricating oils. This application demonstrates the potential of these compounds in industrial contexts, particularly in enhancing the performance and longevity of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
Molecular Geometry and Electronic Structures
The molecular geometries and electronic structures of compounds similar to 3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide were optimized and calculated using ab-initio methods. This research provides valuable information on the electrophilic and nucleophilic regions of the molecular surface, which is crucial for understanding the reactivity and potential applications of these compounds (Kumara et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Given the presence of multiple nitrogen-containing rings, it’s possible that this compound could interact with a variety of biological targets, potentially acting as a ligand for certain receptors or enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-22-12(10-19-17(22)25-3)9-18-16(23)15-8-14(20-21-15)11-5-4-6-13(7-11)24-2/h4-8,10H,9H2,1-3H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJPQDPYFYBPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)
![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)
![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)
![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)
![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)